Imciromab, specifically known as Indium In-111 imciromab pentetate, is a mouse monoclonal antibody that has been labeled with the radioisotope Indium-111. This compound was primarily utilized for cardiac imaging under the trade name Myoscint, although it was withdrawn from the market in 1993. The compound is classified as a biopharmaceutical product, specifically a protein-based therapy within the category of monoclonal antibodies. Its primary function involved aiding in the visualization of cardiac structures and functions through imaging techniques.
Indium In-111 imciromab pentetate is derived from hybridoma technology, which involves the fusion of myeloma cells with antibody-producing B cells to create a stable cell line capable of producing specific antibodies. This compound falls under the broader classification of monoclonal antibodies, which are designed to bind to specific antigens, in this case, targeting cardiac tissues.
The synthesis of imciromab involves several key methods:
Technical details regarding these processes can be found in patent literature detailing immunoconjugate synthesis methods .
The molecular structure of Indium In-111 imciromab pentetate is characterized by its protein backbone typical of monoclonal antibodies, featuring heavy and light chains linked by disulfide bonds. The specific structure includes:
The primary chemical reactions involving imciromab pertain to its conjugation process:
These reactions are critical for ensuring that the antibody maintains its functional integrity while facilitating effective imaging.
The mechanism of action for Indium In-111 imciromab pentetate involves:
This process is essential for diagnosing various cardiac conditions.
The primary application of Indium In-111 imciromab pentetate was in medical imaging, particularly for assessing cardiac function through techniques such as single-photon emission computed tomography (SPECT). Although it has been withdrawn from use, its development has contributed significantly to understanding monoclonal antibody applications in diagnostic imaging and has paved the way for subsequent advancements in radiolabeled antibodies for various therapeutic and diagnostic purposes.
The development of radioisotope-labeled antibodies progressed through three distinct technological phases:
First-Generation Intact Antibodies (1970s-1980s): Early efforts utilized intact murine IgG antibodies labeled with iodine-131. While scientifically promising, these suffered from prolonged blood circulation (half-life >24 hours), causing high background noise and suboptimal image resolution. Their large molecular size (≈150 kDa) also limited tissue penetration [4].
Engineered Fragment Era (Mid-1980s): To address pharmacokinetic limitations, researchers engineered Fab fragments (≈50 kDa) by enzymatically cleaving intact antibodies. These smaller fragments exhibited faster clearance (blood half-life ≈5 hours) and reduced immunogenicity while retaining antigen specificity. The pivotal innovation came with Khaw et al.'s 1980 demonstration that antimyosin Fab fragments could selectively infarcted myocardium in animal models [4].
Chelation Chemistry Advances (Late 1980s): Stable radiolabeling was achieved through bifunctional chelators like DTPA (diethylenetriaminepentaacetic acid), enabling secure binding of metallic radionuclides such as indium-111. This innovation preserved immunoreactivity while providing optimal imaging characteristics (gamma emissions at 171 and 245 keV) [6] [4].
Table 1: Key Milestones in Radioisotope-Labeled Antibody Development
Year | Development | Significance |
---|---|---|
1980 | Khaw et al. demonstrate antimyosin Fab imaging in canine MI [4] | Proof-of-concept for cardiac necrosis targeting |
1988 | Centocor submits PLA for Myoscint (imciromab pentetate) [2] | First monoclonal imaging agent seeking FDA approval |
1991 | FDA Advisory Committee recommends Myoscint approval [2] | Validation of murine mAb diagnostic utility |
1996 | FDA approval of Myoscint for clinical use [9] | Commercial availability for infarction detection |
Murine monoclonal antibodies established their diagnostic utility through three key attributes:
Target Specificity: Murine mAbs offered unprecedented molecular precision by targeting epitopes inaccessible to small-molecule agents. Imciromab specifically recognized heavy chains of human cardiac myosin (MYH6/MYH7), proteins physically sequestered within healthy cardiomyocytes but exposed upon membrane integrity loss during necrosis. This mechanism provided pathological specificity distinct from perfusion-based agents [1] [8].
Structural Advantages: The murine IgG2a framework provided optimal stability for conjugation and radiolabeling. Imciromab was produced in CHO cells, ensuring consistent glycosylation and antigen-binding characteristics. Its monovalent Fab fragment design prevented immune complex formation while facilitating more efficient tissue penetration compared to bivalent intact antibodies [1] [4].
Complementary Diagnostic Role: In clinical practice, murine mAbs addressed specific diagnostic challenges where conventional techniques faltered:
Table 2: Murine vs. Other Antibody Formats in Cardiac Diagnostics
Characteristic | Intact IgG | Fab Fragments | Humanized mAbs |
---|---|---|---|
Molecular weight | ≈150 kDa | ≈50 kDa | ≈150 kDa |
Blood half-life | >24 hours | ≈5 hours | Days-weeks |
Immunogenicity | High (HAMA) | Low | Very low |
Tissue penetration | Moderate | Excellent | Moderate |
Example | Early experimental | Imciromab (Myoscint) | Later oncology agents |
Imciromab (trade name Myoscint) emerged as the clinical embodiment of antimyosin antibody technology, with defining characteristics:
Mechanistic Innovation: Imciromab's bifunctional design combined a murine anti-myosin Fab fragment with the chelator pentetate. When complexed with indium-111, it created a radiopharmaceutical with dual-specificity: biochemical specificity for cardiac myosin and radiological properties suitable for gamma camera imaging. Each 0.5 mg dose delivered 2 mCi of indium-111, optimized for 24-48 hour imaging [4] [6].
Clinical Validation: The phase III IMPACT-AMI trial (n=578 across 25 centers) demonstrated 93% sensitivity for acute myocardial infarction detection, surpassing conventional enzyme testing in equivocal cases. Notably, it identified necrosis in 30% of unstable angina patients, reclassifying their risk profile. The technology also showed 95% specificity in excluding non-infarct patients, preventing unnecessary interventions. Dual-isotope imaging with thallium-201 enabled simultaneous assessment of necrosis (imciromab uptake) and viability (thallium uptake), identifying patients at 5-fold higher risk of future cardiac events based on infarct size [2] [4].
Beyond Infarction Imaging: Imciromab demonstrated unexpected versatility across cardiac conditions:
Table 3: Imciromab Clinical Trial Performance Metrics
Clinical Indication | Sensitivity | Specificity | Unique Diagnostic Value |
---|---|---|---|
Acute Myocardial Infarction [2] [4] | 93% | 95% | Detection in enzyme/ECG-negative cases |
Cardiac Allograft Rejection [4] | 80-100% | 89% | Quantification via HLR ratio |
Myocarditis [4] | 95% | 92% | Prediction of functional recovery |
Unstable Angina [4] | 30% positivity | N/A | Risk stratification |
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8